molecular formula C15H20O5S B563819 Sulfocostunolide B CAS No. 1059671-65-6

Sulfocostunolide B

Cat. No. B563819
CAS RN: 1059671-65-6
M. Wt: 312.38
InChI Key: IDSMFDGIKYVJPL-HPCHECBXSA-N
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Description

Sulfocostunolide B is a compound with the molecular formula C15H20O5S . It is a type of sesquiterpenoid , which are a class of terpenes that consist of three isoprene units and have the molecular formula C15H24 .


Molecular Structure Analysis

The this compound molecule contains a total of 43 bonds. There are 23 non-H bonds, 5 multiple bonds, 2 rotatable bonds, 5 double bonds, 2 five-membered rings, 1 seven-membered ring, 2 ten-membered rings, 1 ester (aliphatic), 1 hydroxyl group, and 1 sulfonic (thio-/dithio-) acid .

Scientific Research Applications

  • Anticancer and Antiviral Properties : Sulfonamides, including compounds like Sulfocostunolide B, have shown substantial antitumor activity both in vitro and in vivo. They exhibit a variety of mechanisms of antitumor action, such as carbonic anhydrase inhibition, disruption of microtubule assembly, and angiogenesis inhibition. Additionally, some sulfonamides demonstrate significant antiviral activity, including against HIV (Scozzafava, Owa, Mastrolorenzo, & Supuran, 2003).

  • Protease Inhibition and Anti-inflammatory Effects : Sulfonamides have been found to inhibit various proteases, showing promising antitumor and anti-inflammatory properties. This includes inhibition of matrix metalloproteases (MMPs) and tumor necrosis factor-α converting enzyme (TACE), which are implicated in diseases like arthritis, bacterial meningitis, and tumor invasion (Supuran, Casini, & Scozzafava, 2003).

  • Environmental Impact and Human Health : Sulfonamides, including this compound, present in the environment, mainly derived from agricultural activities, can cause changes in microbial populations which might be potentially hazardous to human health (Baran, Adamek, Ziemiańska, & Sobczak, 2011).

properties

IUPAC Name

[(3R,3aS,6aR,9aR,9bS)-6,9-dimethylidene-2-oxo-3a,4,5,6a,7,8,9a,9b-octahydro-3H-azuleno[4,5-b]furan-3-yl]methanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O5S/c1-8-3-6-11-12(7-21(17,18)19)15(16)20-14(11)13-9(2)4-5-10(8)13/h10-14H,1-7H2,(H,17,18,19)/t10-,11-,12+,13-,14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDSMFDGIKYVJPL-HPCHECBXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CCC2C(C(=O)OC2C3C1CCC3=C)CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=C1CC[C@H]2[C@H](C(=O)O[C@@H]2[C@@H]3[C@H]1CCC3=C)CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40780091
Record name [(3R,3aS,6aR,9aR,9bS)-6,9-Dimethylidene-2-oxododecahydroazuleno[4,5-b]furan-3-yl]methanesulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40780091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1059671-65-6
Record name [(3R,3aS,6aR,9aR,9bS)-6,9-Dimethylidene-2-oxododecahydroazuleno[4,5-b]furan-3-yl]methanesulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40780091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Q & A

Q1: What makes Sulfocostunolide A and B unique compared to other guaiane-type sesquiterpene lactones?

A1: The research specifically highlights the presence of an unusual sulfonic acid group in both Sulfocostunolide A and B []. This structural feature differentiates them from other known guaiane-type sesquiterpene lactones and might contribute to unique biological activities.

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